ethyl 6-amino-5-cyano-2-methyl-4-(3-methylthiophen-2-yl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-(3-methyl-2-thienyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(3-methylthiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles under basic or acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-(3-methyl-2-thienyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(3-methylthiophen-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-methyl-4-(2-thienyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-2-methyl-4-(3-methyl-2-thienyl)-4H-pyran-3-carboxylate is unique due to the presence of the 3-methyl-2-thienyl group, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(3-methylthiophen-2-yl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-4-19-15(18)11-9(3)20-14(17)10(7-16)12(11)13-8(2)5-6-21-13/h5-6,12H,4,17H2,1-3H3 |
InChI Key |
ZWPIYTWYEAWRHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=CS2)C)C#N)N)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=CS2)C)C#N)N)C |
Origin of Product |
United States |
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